![molecular formula C17H20Cl2N2OS B4430342 1-(3-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine hydrochloride](/img/structure/B4430342.png)
1-(3-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine hydrochloride
説明
1-(3-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine hydrochloride, also known as CTMP, is a psychoactive compound that belongs to the piperazine class of drugs. It was first synthesized in 2003 by a team of researchers led by David E. Nichols at Purdue University. Since then, CTMP has gained significant attention from the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
作用機序
The exact mechanism of action of 1-(3-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine hydrochloride is not fully understood, but it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, attention, and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has the potential to cause vasoconstriction and bronchodilation.
実験室実験の利点と制限
One major advantage of using 1-(3-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine hydrochloride in lab experiments is its ability to improve cognitive function and memory retention, making it a useful tool for studying the brain and its functions. However, its potential to cause vasoconstriction and bronchodilation can be a limitation, as it may interfere with the results of certain experiments.
将来の方向性
There are several future directions for research on 1-(3-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine hydrochloride, including its potential therapeutic applications in the treatment of neurological disorders, as well as its potential use as a cognitive enhancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its long-term effects on the brain and body.
科学的研究の応用
1-(3-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine hydrochloride has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD), depression, and anxiety. Studies have also shown that this compound has the potential to improve cognitive function and memory retention.
特性
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-3-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS.ClH/c1-13-9-15(12-22-13)17(21)20-7-5-19(6-8-20)11-14-3-2-4-16(18)10-14;/h2-4,9-10,12H,5-8,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJWULMRSOGGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



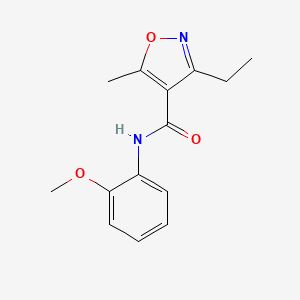
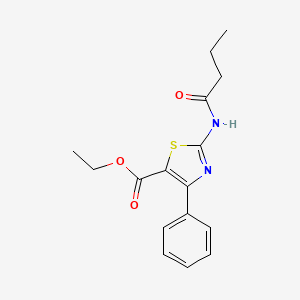
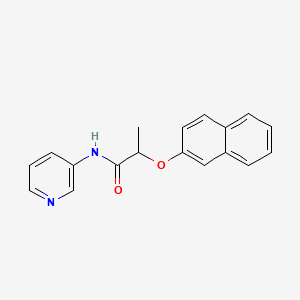


![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430297.png)
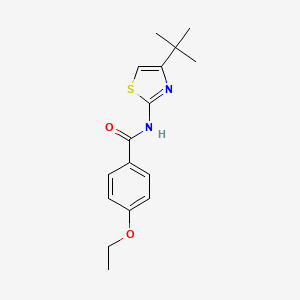
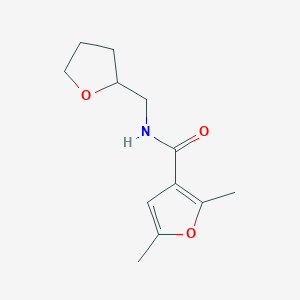

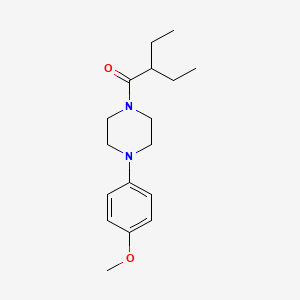
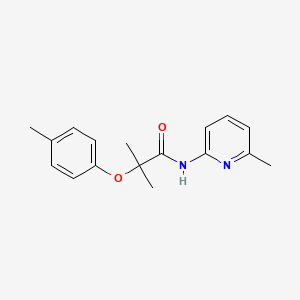

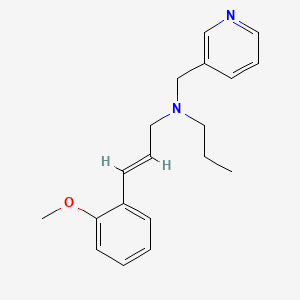
![N-{4-[(methylamino)sulfonyl]phenyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B4430348.png)